4-Chloro-2-fluoro-3-iodoaniline hydrochloride
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Overview
Description
4-Chloro-2-fluoro-3-iodoaniline hydrochloride is a chemical compound with the molecular formula C6H4ClFIN·HCl. It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-iodoaniline hydrochloride typically involves multi-step reactions starting from commercially available aniline derivatives. One common synthetic route includes:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Amination: Conversion of the halogenated benzene to an aniline derivative using nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the aniline derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization, distillation, and chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-iodoaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation can produce nitro or nitroso compounds.
Scientific Research Applications
4-Chloro-2-fluoro-3-iodoaniline hydrochloride is used in diverse scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein labeling due to its halogenated structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-iodoaniline hydrochloride involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-3-iodoaniline hydrochloride
- 4-Chloro-2-fluoro-3-bromoaniline hydrochloride
- 4-Chloro-2-fluoro-3-iodobenzene
Uniqueness
4-Chloro-2-fluoro-3-iodoaniline hydrochloride is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-3-iodoaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSBFNYEQRFKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)I)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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